{[(furan-2-yl)methyl]carbamoyl}methyl 4-formylbenzoate
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Overview
Description
{[(furan-2-yl)methyl]carbamoyl}methyl 4-formylbenzoate is an organic compound that features a furan ring, a carbamoyl group, and a formylbenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(furan-2-yl)methyl]carbamoyl}methyl 4-formylbenzoate typically involves the following steps:
Formation of the furan-2-ylmethyl carbamate: This can be achieved by reacting furan-2-ylmethanol with phosgene or a suitable carbamoyl chloride in the presence of a base such as triethylamine.
Esterification: The resulting furan-2-ylmethyl carbamate is then esterified with 4-formylbenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and greener solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The carbamoyl group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: {[(furan-2-yl)methyl]carbamoyl}methyl 4-hydroxymethylbenzoate.
Substitution: Various substituted carbamoyl derivatives depending on the nucleophile used.
Scientific Research Applications
{[(furan-2-yl)methyl]carbamoyl}methyl 4-formylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of {[(furan-2-yl)methyl]carbamoyl}methyl 4-formylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The furan ring and formylbenzoate moiety can participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(furan-2-yl)-(substituted phenyl)prop-2-en-1-one derivatives: These compounds also contain a furan ring and are studied for their bioactivity.
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: Another furan derivative with potential antimicrobial properties.
Uniqueness
{[(furan-2-yl)methyl]carbamoyl}methyl 4-formylbenzoate is unique due to the combination of its furan ring, carbamoyl group, and formylbenzoate moiety, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
[2-(furan-2-ylmethylamino)-2-oxoethyl] 4-formylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c17-9-11-3-5-12(6-4-11)15(19)21-10-14(18)16-8-13-2-1-7-20-13/h1-7,9H,8,10H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DELPLTZHIGRHMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)COC(=O)C2=CC=C(C=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>43.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID85271483 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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